![molecular formula C8H19NO4Si B1591928 N-[3-(Trimethoxysilyl)propyl]acetamide CAS No. 57757-66-1](/img/structure/B1591928.png)
N-[3-(Trimethoxysilyl)propyl]acetamide
Overview
Description
“N-[3-(Trimethoxysilyl)propyl]acetamide” is an organosilane compound . It is a colorless and odorless liquid, soluble in water and most organic solvents.
Synthesis Analysis
The synthesis of “N-[3-(Trimethoxysilyl)propyl]acetamide” involves the addition reaction of trichlorosilane with allyl chloride under the catalysis of chloroplatinic acid, followed by amination with ethylenediamine, and then methanolysis .Molecular Structure Analysis
The molecular structure of “N-[3-(Trimethoxysilyl)propyl]acetamide” is represented by the formula C8H22N2O3Si .Chemical Reactions Analysis
“N-[3-(Trimethoxysilyl)propyl]acetamide” can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .Physical And Chemical Properties Analysis
“N-[3-(Trimethoxysilyl)propyl]acetamide” is a colorless and odorless liquid, soluble in water and most organic solvents.Scientific Research Applications
Surface Chemistry of Silica Aerogels
Silica aerogels are known for their high porosity and lightweight characteristics, making them ideal for thermal insulation. The versatility of N-[3-(Trimethoxysilyl)propyl]acetamide allows for the modification of silica aerogels to enhance their mechanical strength without compromising their insulating properties. This compound can be used to introduce magnetic properties to the aerogels, which can be beneficial for applications like magnetic separation and drug delivery .
Functionalization of Sepiolite
Sepiolite is a clay mineral that can be functionalized with N-[3-(Trimethoxysilyl)propyl]acetamide to improve its heavy metal binding capacities. This process involves covalent grafting onto the Si–OH groups of sepiolite, enhancing its ability to capture heavy metals from wastewater through complexation .
Enzymatic Polymerization
N-[3-(Trimethoxysilyl)propyl]acetamide: can be utilized to functionalize gold nanorods (GNRs) through enzymatic polymerization. This application is particularly useful for the electrochemical detection of hydrogen peroxide (H2O2), which is a significant compound in various chemical and biological processes .
Dispersion of Carbon Nanotubes
This compound serves as an amine-based solvent that can create a stable dispersion of single-walled carbon nanotubes (SWCNTs). After centrifugation, the resulting dispersion can be used for various nanotechnology applications, including the development of advanced materials with enhanced electrical and mechanical properties .
Uptake of Heavy Metal Ions
The surface modification of silica gel with N-[3-(Trimethoxysilyl)propyl]acetamide allows for the uptake of heavy metal ions. This application is crucial for environmental remediation efforts, where the removal of toxic metals from contaminated sites is necessary .
Functionalization of Fluorinated Carbon Nanotubes
N-[3-(Trimethoxysilyl)propyl]acetamide: can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes. This functionalization can lead to the development of materials with unique properties, such as increased reactivity or selectivity for specific applications .
Mechanism of Action
Target of Action
N-[3-(Trimethoxysilyl)propyl]acetamide primarily targets silica gel and fluorinated carbon nanotubes (F-CNT). It acts as an organic ligand for the surface modification of silica gel .
Mode of Action
The compound interacts with its targets through a process of surface modification. It reacts with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes . This interaction results in changes to the surface properties of the target materials.
Biochemical Pathways
It is known that the compound plays a role in the uptake of heavy metal ions when used as a ligand for silica gel . The downstream effects of this process could potentially include the removal or reduction of heavy metal ions in a given environment.
Result of Action
The molecular and cellular effects of N-[3-(Trimethoxysilyl)propyl]acetamide’s action primarily involve changes to the surface properties of its targets. For example, the compound can enhance the wettability and dispersion of silica, which in turn enhances the anti-degradation in natural rubber . Additionally, the compound’s reaction with fluorinated carbon nanotubes results in the formation of aminoalkylalkoxysilane functionalized carbon nanotubes .
Safety and Hazards
Future Directions
“N-[3-(Trimethoxysilyl)propyl]acetamide” can be used as a conducting polymer (CP). It has potential applications in modifying the surface characteristics and enhancing the wettability, dispersion of nanomaterials, and selective absorption . It can also be used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions .
properties
IUPAC Name |
N-(3-trimethoxysilylpropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4Si/c1-8(10)9-6-5-7-14(11-2,12-3)13-4/h5-7H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLQREJGIDQFJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611562 | |
Record name | N-[3-(Trimethoxysilyl)propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamidopropyltrimethoxysilane | |
CAS RN |
57757-66-1 | |
Record name | N-[3-(Trimethoxysilyl)propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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